molecular formula C8H13NO3 B12605344 N-Pent-4-enoyl-L-alanine CAS No. 649719-84-6

N-Pent-4-enoyl-L-alanine

Cat. No.: B12605344
CAS No.: 649719-84-6
M. Wt: 171.19 g/mol
InChI Key: MPRFKWCPYHWQIS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pent-4-enoyl-L-alanine is a chemically modified amino acid designed for advanced peptide synthesis and biochemical research. This compound features a pent-4-enoyl group protecting the amine terminus of L-alanine. Such protecting groups are crucial in multi-step synthetic routes, particularly in the synthesis of complex peptides and proteins, as they prevent unwanted side reactions at the amino group. The pent-4-enoyl group is of significant interest because it can be selectively removed under mild conditions using aqueous iodine, which is compatible with a wide range of other functional groups and solid-phase synthesis resins. This makes it an invaluable tool for the site-specific incorporation of unnatural amino acids into proteins using suppressor tRNA technology, enabling the study of protein structure and function. Researchers utilize protected amino acids like this compound to explore protein-DNA interactions, engineer novel enzymes with tailored properties, and develop peptide-based therapeutics. As a building block, it contributes to the growing field of synthetic biology and biocatalysis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct all risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649719-84-6

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2S)-2-(pent-4-enoylamino)propanoic acid

InChI

InChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

MPRFKWCPYHWQIS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCC=C

Canonical SMILES

CC(C(=O)O)NC(=O)CCC=C

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for N-Pent-4-enoyl-L-alanine, and how can purity be validated?

Q. How is the stereochemical integrity of this compound confirmed post-synthesis?

  • Methodology : Use chiral HPLC or circular dichroism (CD) spectroscopy. Compare retention times with enantiomeric standards. For advanced validation, X-ray crystallography or NOESY NMR can resolve spatial configurations .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (pH 2–9, 37°C) with periodic sampling. Monitor degradation via UV-Vis spectroscopy (λ=210 nm for enoate conjugation) and quantify by LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf-life .
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    2:56:25

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to study binding affinities and conformational changes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .

Q. What strategies resolve contradictory data in this compound’s metabolic pathways across in vitro vs. in vivo studies?

  • Methodology : Use isotopic labeling (¹³C or ²H) to trace metabolites in cell cultures vs. animal models. Combine LC-MS/MS with pathway analysis tools (MetaboAnalyst) to identify species-specific enzyme activity. Replicate findings across multiple models (e.g., murine vs. primate) to isolate confounding variables .

Q. How does this compound’s reactivity vary under photolytic vs. thermal conditions?

  • Methodology : Expose the compound to UV light (254 nm) and elevated temperatures (40–80°C). Analyze degradation products via GC-MS and DFT (density functional theory) calculations to map reaction pathways. Compare activation energies (Eyring plots) to determine dominant degradation mechanisms .
    【深度】世纪骗局落幕:“加密货币之王”SBF的疯狂人生与FTX帝国的崩塌
    50:09

Methodological Frameworks

  • Literature Review : Leverage platforms like ResearchGate to identify key researchers and recent publications. Use citation-tracking tools (e.g., Connected Papers) to map interdisciplinary applications .
  • Experimental Design : Align objectives with hierarchical research questions (e.g., mechanistic vs. applied studies) as per Table 1 in . For reproducibility, adopt factorial designs to test multiple variables (e.g., pH, temperature) simultaneously .
  • Data Validation : Apply Mendelian randomization principles (primary vs. replicated analysis) to confirm causal relationships in biochemical assays .

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